molecular formula C5H5N3O B7817881 5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile

5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile

Cat. No.: B7817881
M. Wt: 123.11 g/mol
InChI Key: NYRUKDNUGWOFCY-UHFFFAOYSA-N
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Description

5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile typically involves multi-component reactions. One common method is the one-pot, three-component synthesis, which involves the reaction of aromatic aldehydes, malononitrile, and phenylhydrazine in a mixture of water and ethanol at room temperature . This method is efficient and environmentally friendly, as it avoids the need for catalysts and produces high yields.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of water as a solvent and the avoidance of hazardous reagents, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and carbonitrile functional groups. This combination imparts unique reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-1-3-4(9)2-8-5(3)7/h8H,2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRUKDNUGWOFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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